(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone

Antimalarial Drug Discovery Plasmodium falciparum Natural Product Lead

Sourcing natural benzophenones with validated bioactivity remains challenging-near-neighbor isomers fail to replicate target engagement. This compound (2-methoxy-3,4-methylenedioxybenzophenone) offers documented biological specificity. - Antiplasmodial: IC₅₀ 14.5 μM (D6 strain); non-cytotoxic to LO2/BEAS cells. - AR/PSA suppressor: No apoptosis induction; ideal for non-canonical signaling studies. - hACAT-1 inhibition: 54% at 0.4 mM-novel atherosclerosis scaffold. - Reference standard for *Lindera* and *Securidaca* herbal QC.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 872881-74-8
Cat. No. B3058027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone
CAS872881-74-8
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1OCO2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O4/c1-17-14-11(7-8-12-15(14)19-9-18-12)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeySUKAEERDMQPLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Natural Source


(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone, also known as 2-methoxy-3,4-methylenedioxybenzophenone, is a naturally occurring benzophenone first isolated from the roots of *Lindera fruticosa* [1]. This compound is characterized by a benzophenone core substituted with a methylenedioxy bridge and a methoxy group, giving it a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol [2]. It is also found in *Securidaca longipedunculata* and *Lindera neesiana*, and has been assigned PubChem CID 11999967 and ChEMBL ID CHEMBL497717 [2].

Natural product benzophenone from Lindera and Securidaca species
Characteristic methylenedioxy-methoxy substitution pattern
Phytochemical reference standard for extract fingerprinting

Structural Specificity and Bioactivity


The biological profile of (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone is inextricably linked to its specific substitution pattern. Simple benzophenone analogs, such as 2,4,5-trimethoxybenzophenone [1] or the des-methoxy analog 1,3-benzodioxol-5-yl(phenyl)methanone (CAS 54225-86-4) , cannot replicate its activity profile. The combination of the electron-donating 4-methoxy group and the planar, constrained methylenedioxy ring on the benzophenone scaffold is essential for the unique interactions observed in antiplasmodial [1] and anti-androgen receptor assays [2]. Substituting this compound with a near-neighbor benzodioxole or benzophenone without confirmatory bioassay data introduces a high risk of divergent target engagement and altered selectivity, as demonstrated in the quantitative evidence below.

Methylenedioxy-methoxy pattern critical for antiplasmodial and AR pathway interactions; simple benzophenone analogs may not replicate activity.
Des-methoxy or unsubstituted benzodioxole analogs may shift target engagement and require confirmatory bioassay data before use.
Near-neighbor benzophenones without matched substitution risk divergent selectivity profiles in androgen receptor and cytotoxicity assays.

Evidence-Based Selection Guide


In Vivo Antiplasmodial Potency Comparison

In a direct head-to-head comparison within the same study, (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone (designated as compound 8) demonstrated a 26% improvement in in vivo antiplasmodial potency against the D6 strain of *Plasmodium falciparum* compared to its co-isolated analog benzyl-2-hydroxy-6-methoxybenzoate (compound 5) [1]. The target compound achieved an IC₅₀ of 14.5 μM, while the comparator required a higher concentration of 19.7 μM to achieve the same effect, under identical assay conditions.

Antiplasmodial potency
Head-to-head
IC₅₀ 14.5 μM vs 19.7 μM for co‑isolated analog (D6 strain)
Supports lead prioritization in antimalarial screening cascades
Comparators from identical assay conditions; rank‑order potency may vary across strains
Antimalarial Drug Discovery Plasmodium falciparum Natural Product Lead

Cytotoxicity Selectivity Profile

The selectivity of (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone was assessed against normal human cell lines, where it showed no toxicity to LO2 (human hepatic) and BEAS (human bronchial epithelial) cells [1]. In contrast, a closely related benzophenone co-isolate, 2,4,5-trimethoxybenzophenone (compound 7), exhibited measurable cytotoxicity against the HepG2 hepatocellular carcinoma cell line with an IC₅₀ of 45.2 μM, indicating a less favorable selectivity window [1].

Cytotoxicity selectivity
Cross‑study comparable
No toxicity in LO2/BEAS normal cells; comparator 2,4,5‑trimethoxy analog showed HepG2 IC₅₀ 45.2 μM
Reported selectivity window supports host‑cell safety profiling
Cytotoxicity endpoints remain cell‑line and concentration‑dependent
Toxicology Drug Safety Selectivity Index

Non-Apoptotic AR Suppression Mechanism

In LNCaP prostate cancer cells, (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone effectively suppressed both Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) expression in a dose-dependent manner (tested at 10–50 μM) without triggering apoptosis [1]. This contrasts with the clinical anti-androgen drug bicalutamide (Casodex), which acts as a competitive AR ligand, a mechanism that can lead to resistance [1]. The compound's ability to downregulate AR signaling independently of direct ligand competition and apoptosis offers a novel pharmacological approach.

AR/PSA suppression
Mechanistic context
Dose‑dependent AR and PSA downregulation without apoptosis in LNCaP cells (10–50 μM)
Non‑apoptotic pathway modulation distinct from bicalutamide competitive antagonism
Mechanistic interpretation requires orthogonal validation; resistance‑context studies pending
Prostate Cancer Androgen Receptor Signaling Non-Apoptotic Mechanism

ACAT-1 Inhibitory Chemotype

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone inhibited human acyl-CoA:cholesterol acyltransferase (hACAT-1) by 54 ± 0.7% at a concentration of 0.4 mM [1]. The positive control, oleic acid anilide, achieved 57 ± 2.1% inhibition at a significantly lower concentration of 0.3 μM, indicating the compound is a weak but measurable ACAT inhibitor [1]. While other compounds in the same study showed comparable activity (e.g., compounds 5 and 6 inhibited by 43% and 46%, respectively), this activity profile distinguishes it from benzophenones lacking the methylenedioxy-methoxy substitution [1].

hACAT‑1 inhibition
Class‑level
54 ± 0.7% at 0.4 mM
Novel chemotype for ACAT inhibition research; weak potency vs positive control
Data to verify; scaffold suitable for fragment‑based optimization studies
Cardiovascular Disease Acyl-CoA:cholesterol Acyltransferase Atherosclerosis

Research and Industrial Applications


Antimalarial Lead Optimization

The compound's confirmed in vivo antiplasmodial activity (IC₅₀ 14.5 μM against the D6 strain) and its lack of cytotoxicity in normal LO2 and BEAS cell lines make it a qualified starting point for hit-to-lead optimization in antimalarial drug discovery [1]. Its structural uniqueness relative to common antimalarial scaffolds (e.g., artemisinin, quinolines) offers a novel mode of action for addressing drug resistance.

Prostate Cancer Chemical Biology

As a mechanistically unique AR/PSA suppressor that does not induce apoptosis, this compound serves as a valuable chemical probe for studying non-canonical AR signaling pathways in prostate cancer [2]. It is particularly relevant for researchers investigating resistance to conventional anti-androgens like bicalutamide.

Atherosclerosis Target Validation

With its confirmed, albeit modest, hACAT-1 inhibitory activity (54% at 0.4 mM), the compound provides a structurally novel chemotype for medicinal chemistry campaigns focused on atherosclerosis [3]. It is suitable for fragment-based drug design or as a scaffold for developing more potent ACAT inhibitors.

Phytochemical Reference Standard

Given its isolation from multiple *Lindera* and *Securidaca* species, the compound serves as a valuable reference standard for the quality control and chemical fingerprinting of herbal preparations from these genera, as documented in PubChem and other natural product databases [4].

Application
Selection Property
Validation Focus
Antimalarial lead exploration
Plasmodium potency and selectivity context
Strain‑specific IC₅₀ and host‑cell safety endpoints
AR signaling pathway studies
Non‑apoptotic AR/PSA downregulation
LNCaP model AR expression and resistance‑context endpoints
ACAT‑1 inhibitor chemotype exploration
Novel methylenedioxy‑benzophenone scaffold
hACAT‑1 inhibition and structure‑activity profiling
Phytochemical reference standard
Species‑specific benzophenone identity
Chromatographic fingerprinting and QC for Lindera extracts
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